molecular formula C9H5Cl2N3O2 B3061032 s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- CAS No. 30222-00-5

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-

Cat. No.: B3061032
CAS No.: 30222-00-5
M. Wt: 258.06 g/mol
InChI Key: JDSQMELORMMNLL-UHFFFAOYSA-N
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Description

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- is a chemical compound that belongs to the class of triazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- typically involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with appropriate nucleophiles. Conventional heating and microwave irradiation are commonly employed to facilitate these reactions . The use of microwave irradiation often results in higher yields and purities, as well as reduced reaction times .

Industrial Production Methods: Industrial production methods for s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive sites on the triazine ring .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically conducted under controlled temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the functional groups on the triazine ring .

Scientific Research Applications

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of dyes, lubricants, and analytical reagents.

Mechanism of Action

The mechanism of action of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell apoptosis . The triazine core structure allows for modifications that enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    1,3,5-Triazine: The parent compound with a symmetrical triazine ring structure.

    2,4-Diamino-1,3,5-triazine: Known for its use in various pharmaceutical applications.

    2-Iminocoumarin-Triazine Hybrids: Investigated for their anticancer activities.

Uniqueness: s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to other triazine derivatives .

Properties

IUPAC Name

6-(2,5-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-4-1-2-6(11)5(3-4)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQMELORMMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184323
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30222-00-5
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030222005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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